![molecular formula C9H12N2O3S B4440603 N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440603.png)
N-methyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-methyl-3-[(methylsulfonyl)amino]benzamide, also known as MMB or NSC-72245, is a chemical compound that has gained attention in the scientific community due to its potential applications in research and medicine. MMB is a small molecule inhibitor that can selectively target specific proteins and enzymes, making it a useful tool in studying various biological pathways and processes. In
Scientific Research Applications
N-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to have potential applications in various fields of scientific research, including cancer biology, neurobiology, and immunology. N-methyl-3-[(methylsulfonyl)amino]benzamide can selectively inhibit specific proteins and enzymes that are involved in these processes, allowing researchers to study their functions and interactions. For example, N-methyl-3-[(methylsulfonyl)amino]benzamide has been used to study the role of the protein HIF-1α in cancer cell metabolism and angiogenesis, as well as the role of the enzyme HDAC6 in neurodegenerative diseases.
Mechanism of Action
N-methyl-3-[(methylsulfonyl)amino]benzamide works by binding to specific proteins and enzymes, inhibiting their activity and disrupting their function. The exact mechanism of action of N-methyl-3-[(methylsulfonyl)amino]benzamide depends on the specific target protein or enzyme. For example, N-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of HIF-1α by preventing its interaction with co-activators, thereby reducing the expression of genes involved in cancer cell metabolism and angiogenesis.
Biochemical and Physiological Effects:
N-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects, depending on the specific target protein or enzyme. For example, N-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to reduce the expression of genes involved in cancer cell metabolism and angiogenesis by inhibiting the activity of HIF-1α. In addition, N-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases by inhibiting the activity of HDAC6.
Advantages and Limitations for Lab Experiments
N-methyl-3-[(methylsulfonyl)amino]benzamide has several advantages as a research tool, including its selectivity and specificity for target proteins and enzymes, as well as its ability to penetrate cell membranes and reach intracellular targets. However, N-methyl-3-[(methylsulfonyl)amino]benzamide also has some limitations, including its potential toxicity and off-target effects. It is important for researchers to carefully consider these factors when using N-methyl-3-[(methylsulfonyl)amino]benzamide in their experiments.
Future Directions
There are several future directions for research on N-methyl-3-[(methylsulfonyl)amino]benzamide, including the development of more selective and potent inhibitors, the identification of new target proteins and enzymes, and the exploration of new applications in medicine and biotechnology. In addition, further studies are needed to better understand the mechanisms of action and potential side effects of N-methyl-3-[(methylsulfonyl)amino]benzamide, as well as its pharmacokinetics and pharmacodynamics in vivo.
In conclusion, N-methyl-3-[(methylsulfonyl)amino]benzamide is a small molecule inhibitor that has potential applications in various fields of scientific research. Its selectivity and specificity for target proteins and enzymes make it a valuable tool for studying biological pathways and processes. However, further research is needed to fully understand its mechanisms of action and potential applications in medicine and biotechnology.
properties
IUPAC Name |
3-(methanesulfonamido)-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-10-9(12)7-4-3-5-8(6-7)11-15(2,13)14/h3-6,11H,1-2H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYXGWIPAXIPTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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